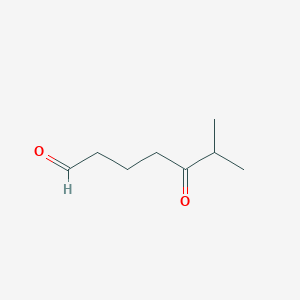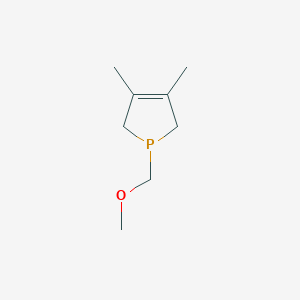
Chromium--uranium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–uranium (2/1) is an intermetallic compound composed of chromium and uranium in a 2:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–uranium (2/1) typically involves high-temperature metallurgical processes. One common method is the direct combination of elemental chromium and uranium under an inert atmosphere to prevent oxidation. The elements are heated to a temperature where they can react to form the desired intermetallic compound .
Industrial Production Methods
Industrial production of chromium–uranium (2/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The process parameters, such as temperature and atmosphere, are carefully controlled to achieve the desired phase and composition .
Chemical Reactions Analysis
Types of Reactions
Chromium–uranium (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of chromium and uranium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other strong reducing agents at high temperatures.
Substitution: Other metal salts or elements under controlled conditions
Major Products Formed
Oxidation: Chromium oxide and uranium oxide.
Reduction: Metallic chromium and uranium.
Substitution: New intermetallic compounds depending on the substituting element
Scientific Research Applications
Chromium–uranium (2/1) has several scientific research applications:
Nuclear Technology: Used in nuclear reactors due to its high melting point and stability under irradiation.
Materials Science: Studied for its unique mechanical properties and potential use in high-strength alloys.
Environmental Science: Investigated for its role in the remediation of contaminated sites, particularly for the removal of toxic metals from groundwater.
Mechanism of Action
The mechanism by which chromium–uranium (2/1) exerts its effects is primarily related to its structural and electronic properties. The compound’s stability and resistance to corrosion make it suitable for use in harsh environments. In nuclear applications, its ability to withstand high temperatures and radiation is crucial. The molecular targets and pathways involved include interactions with other metals and compounds in the reactor environment, leading to the formation of stable phases that enhance the material’s performance .
Comparison with Similar Compounds
Similar Compounds
Chromium–nickel (2/1): Another intermetallic compound with similar high-temperature stability but different mechanical properties.
Uranium–molybdenum (2/1): Known for its use in nuclear fuel due to its favorable neutron economy
Uniqueness
Chromium–uranium (2/1) is unique due to its specific combination of properties, such as high melting point, corrosion resistance, and stability under irradiation. These characteristics make it particularly suitable for specialized applications in nuclear technology and materials science .
Properties
CAS No. |
61246-14-8 |
|---|---|
Molecular Formula |
Cr2U |
Molecular Weight |
342.021 g/mol |
IUPAC Name |
chromium;uranium |
InChI |
InChI=1S/2Cr.U |
InChI Key |
PYOZFTMGJROUEH-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol](/img/structure/B14577465.png)
![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)




